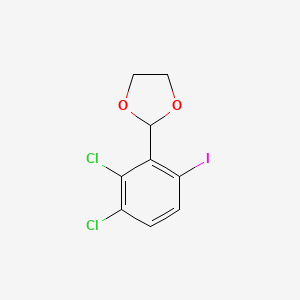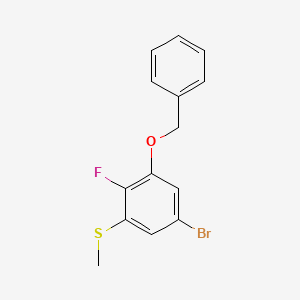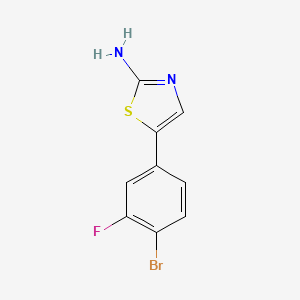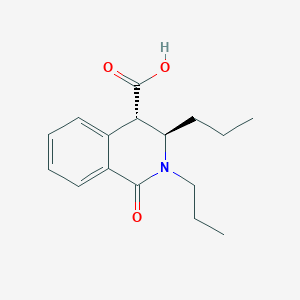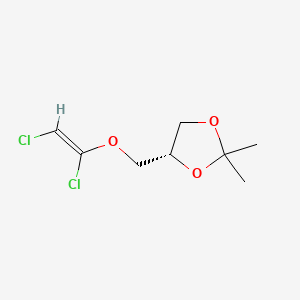
(S)-4-(((1,2-Dichlorovinyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(((1,2-Dichlorovinyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolane is a chemical compound known for its unique structure and properties It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(((1,2-Dichlorovinyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 1,2-dichlorovinyl alcohol with 2,2-dimethyl-1,3-dioxolane in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is carried out at a controlled temperature to ensure optimal yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation or crystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(((1,2-Dichlorovinyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the dichlorovinyl group to less oxidized forms.
Substitution: The dichlorovinyl group can participate in substitution reactions, where one or more chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce less chlorinated derivatives. Substitution reactions can result in the formation of various substituted dioxolane derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-4-(((1,2-Dichlorovinyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-4-(((1,2-Dichlorovinyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolane involves its interaction with molecular targets through its reactive functional groups. The dichlorovinyl group can undergo nucleophilic attack, leading to the formation of intermediates that participate in various biochemical pathways. The dioxolane ring provides stability and influences the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-(1,2-Dichlorovinyl)-L-cysteine: Known for its nephrotoxic effects and studied for its role in renal cellular injury.
S-(1,2,2-Trichlorovinyl)-L-cysteine: Similar in structure but with an additional chlorine atom, affecting its reactivity and toxicity.
S-allyl-L-cysteine: Contains an allyl group instead of a dichlorovinyl group, leading to different chemical properties and applications.
Uniqueness
(S)-4-(((1,2-Dichlorovinyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolane is unique due to its combination of a dioxolane ring and a dichlorovinyl group. This structural arrangement imparts distinct reactivity and potential for diverse applications in various scientific fields.
Eigenschaften
Molekularformel |
C8H12Cl2O3 |
|---|---|
Molekulargewicht |
227.08 g/mol |
IUPAC-Name |
(4S)-4-[[(Z)-1,2-dichloroethenoxy]methyl]-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C8H12Cl2O3/c1-8(2)12-5-6(13-8)4-11-7(10)3-9/h3,6H,4-5H2,1-2H3/b7-3+/t6-/m1/s1 |
InChI-Schlüssel |
JUYLXTUIUDHQPL-BTJAISLDSA-N |
Isomerische SMILES |
CC1(OC[C@H](O1)CO/C(=C/Cl)/Cl)C |
Kanonische SMILES |
CC1(OCC(O1)COC(=CCl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


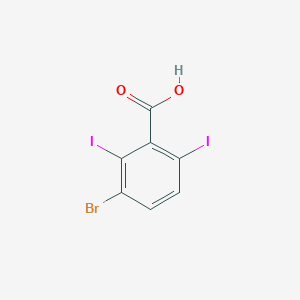
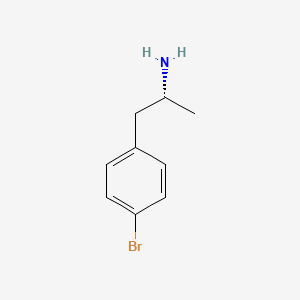
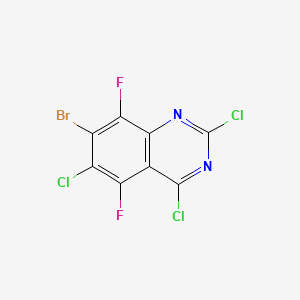

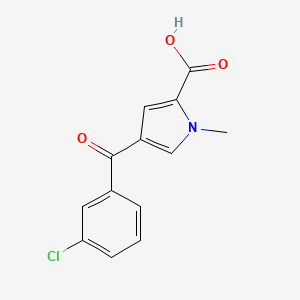
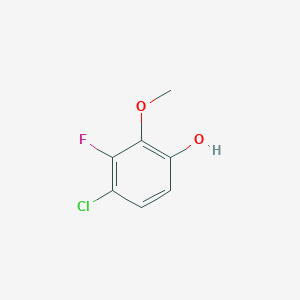
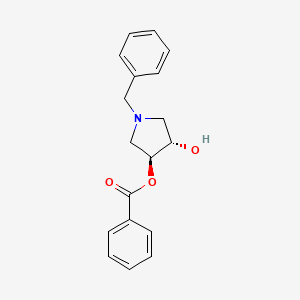
![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14027930.png)

![(6-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B14027938.png)
